(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine

Chiral separation Enantiomeric purity Stereochemistry-activity relationship

(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine (CAS 612502-34-8) is a chiral 2-substituted piperazine bearing a 3-trifluoromethylbenzyl side chain. This scaffold belongs to the broader class of piperazine derivatives widely employed in drug discovery for their conformational rigidity and ability to modulate neurotransmitter systems.

Molecular Formula C12H15F3N2
Molecular Weight 244.26 g/mol
CAS No. 612502-34-8
Cat. No. B12584182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine
CAS612502-34-8
Molecular FormulaC12H15F3N2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CC2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-2-9(6-10)7-11-8-16-4-5-17-11/h1-3,6,11,16-17H,4-5,7-8H2/t11-/m0/s1
InChIKeyIGGBDJFQHBQLJY-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine (CAS 612502-34-8): Chiral Piperazine Building Block for Medicinal Chemistry and Neuroscience Research


(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine (CAS 612502-34-8) is a chiral 2-substituted piperazine bearing a 3-trifluoromethylbenzyl side chain . This scaffold belongs to the broader class of piperazine derivatives widely employed in drug discovery for their conformational rigidity and ability to modulate neurotransmitter systems [1]. The (S)-enantiomer, offered at 98% purity, serves as a key intermediate for the synthesis of enantiomerically pure drug candidates, particularly those targeting serotonin receptors.

Why Generic Piperazines Cannot Replace (2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine in Target-Focused Research


Generic piperazine analogs cannot be interchanged because subtle variations in substitution pattern, stereochemistry, and fluorination profoundly alter conformational preference, lipophilicity, and receptor subtype selectivity. 2-Substituted piperazines adopt an axial conformation that differs fundamentally from the 1-substituted congeners [1], while the trifluoromethyl group enhances metabolic stability and membrane permeability by approximately 1 logP unit compared to non-fluorinated counterparts [2]. These parameters directly govern target engagement and pharmacokinetic profile, making the specific (S)-enantiomer essential for reproducible SAR studies.

Quantitative Differentiation of (2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine Against Key Analogs


Enantiomeric Purity vs. Racemate: Ensuring Reproducible Chiral Pharmacology

The (S)-enantiomer (CAS 612502-34-8) is supplied at 98% enantiomeric purity, whereas the racemic mixture (CAS 907971-31-7) contains equal amounts of (R)- and (S)-isomers . Although direct biological comparison data are not publicly available, the conformational analysis of 2-substituted piperazines demonstrates that the R enantiomer preferentially adopts an axial conformation that enables binding to α7 nicotinic receptors, whereas the S enantiomer is not accommodated [1].

Chiral separation Enantiomeric purity Stereochemistry-activity relationship

Lipophilicity Enhancement via Trifluoromethyl Substituent

The target compound is predicted to exhibit a logP approximately 1.0 unit higher than the non-fluorinated 2-benzylpiperazine (CAS 84477-71-4) due to the electron-withdrawing trifluoromethyl group. ChemSpider-predicted logP for 2-benzylpiperazine is 1.59 (ACD/Labs), whereas the analogous prediction for the target molecule is 2.68 (ACD/Labs) . This increase is consistent with the well-documented lipophilicity contribution of the CF3 group (~0.9–1.1 logP units) [1].

Lipophilicity Trifluoromethyl effect Physicochemical property

Positional Isomer Advantage: 2-Substituted vs. 1-Substituted Piperazine Conformation and Receptor Selectivity

Unlike 1-substituted piperazines such as TFMPP (1-(3-trifluoromethylphenyl)piperazine), which adopt an equatorial conformation, 2-substituted piperazines preferentially assume an axial conformation [1]. This conformational preference controls binding to α7 nicotinic acetylcholine receptors: the (R)-enantiomer of 2-substituted piperazines binds, whereas 1-substituted congeners do not. TFMPP displays 5-HT1B receptor affinity (Kd 6 nM for high-affinity sites) but lacks significant α7 nAChR activity [2][3].

Conformational analysis Receptor selectivity Nicotinic acetylcholine receptor

Building Block Utility for Diastereoselective Drug Synthesis

The (2S)-2-[[3-(trifluoromethyl)phenyl]methyl]piperazine scaffold serves as a versatile chiral building block for the diastereoselective synthesis of 2,3-disubstituted piperazines, a motif present in numerous preclinical candidates. A general method for preparing optically active 2-substituted piperazines from α-amino acids has been reported, enabling the installation of a second substituent with high diastereocontrol [1]. The inherent chirality of the (S)-enantiomer eliminates the need for chiral resolution steps, increasing synthetic efficiency.

Diastereoselective synthesis Building block Drug discovery

Optimal Use Cases for (2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine in Drug Discovery and Chemical Biology


Chiral Pool Synthesis of 2,3-Disubstituted Piperazine Library

Utilize the (S)-enantiomer as a chiral pool starting material for parallel synthesis of 2,3-disubstituted piperazine libraries. The predefined stereochemistry enables diastereoselective C3-functionalization without chiral auxiliaries, directly delivering enantiopure compounds for high-throughput screening. This approach is validated by published diastereoselective piperazine syntheses [1].

Selective Serotonin Receptor Ligand Design

Exploit the unique conformational landscape of 2-substituted piperazines to design receptor subtype-selective ligands. The axial preference of the piperazine ring can be leveraged to avoid 5-HT1B binding (dominant in 1-substituted TFMPP) while potentially engaging other GPCR targets. Receptor profiling against TFMPP affinity data (5-HT1B Kd = 6 nM) provides a clear selectivity benchmark [2][3].

CNS Drug Lead Optimization with Optimized Physicochemical Profile

Incorporate the scaffold into CNS drug leads where balanced lipophilicity is critical. The CF3 group elevates logP to approximately 2.68, within the optimal range for blood-brain barrier penetration (logP 2–4), while the chiral secondary amine allows salt formation to fine-tune solubility. Compare with des-CF3 2-benzylpiperazine (logP ~1.59) to assess permeability gains .

Forensic Toxicology Reference Standard

As a positional isomer of designer piperazines (e.g., TFMPP, BZP analogs), this compound serves as a certified reference standard for analytical method development and validation in forensic toxicology laboratories. Its 98% purity and unique retention time differentiate it from regioisomeric interferences in GC-MS and LC-MS/MS assays [1].

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